2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole
Description
Chemical Structure and Properties
2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole (CAS 37566-39-5) is a brominated heterocyclic compound with the molecular formula C₂H₂BrN₃S and molecular weight 180.03 g/mol. It features a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 2 and a bromine atom at position 3. The bromine substituent enhances its reactivity in nucleophilic substitutions, while the benzylsulfanyl group contributes to lipophilicity, influencing its pharmacokinetic properties .
Applications
This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bromine atom allows further functionalization, making it valuable for cross-coupling reactions and derivatization into bioactive molecules .
Properties
Molecular Formula |
C9H7BrN2S2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-bromo-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7BrN2S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
OMLJNMSYOMPGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromo-1,3,4-thiadiazole derivatives serve as the halogenated core for nucleophilic substitution.
- Benzyl thiol (benzyl mercaptan) is used as the nucleophile to introduce the benzylsulfanyl group.
Synthetic Route
The typical synthesis involves:
Preparation of 5-bromo-1,3,4-thiadiazole : This can be achieved by cyclization of appropriate thiosemicarbazide derivatives with brominated acyl chlorides or via bromination of 1,3,4-thiadiazole precursors using brominating agents.
Nucleophilic substitution of the bromine at the 5-position : The bromine atom in 5-bromo-1,3,4-thiadiazole is substituted by benzyl thiol under basic conditions, often using sodium methoxide or potassium hydroxide as base in a polar solvent such as methanol or ethanol at room temperature or slightly elevated temperatures. This reaction proceeds via an SNAr mechanism, where the thiolate anion attacks the electrophilic carbon bearing the bromine.
Purification and characterization : The product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography. Characterization is done by IR, NMR, and mass spectrometry to confirm the structure.
Representative Procedure
- Dissolve 5-bromo-1,3,4-thiadiazole (1 equiv) in methanol.
- Add sodium methoxide solution to generate the thiolate nucleophile.
- Add benzyl thiol (1.1 equiv) dropwise with stirring.
- Stir the reaction mixture at room temperature for 12–16 hours.
- Acidify the mixture with dilute HCl to precipitate the product.
- Collect the solid by filtration, wash with water and hexanes.
- Dry and purify by silica gel chromatography using ethyl acetate/hexane mixtures.
This method is adapted from nucleophilic substitution reactions described for similar thiadiazole derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol or ethanol | Polar protic solvents favor SNAr |
| Base | Sodium methoxide or potassium hydroxide | Generates thiolate anion |
| Temperature | Room temperature to 40°C | Mild heating may increase rate |
| Reaction time | 12–16 hours | Monitored by TLC |
| Workup | Acidification and filtration | Precipitates product |
| Purification | Silica gel chromatography | Use ethyl acetate/hexane solvent system |
Analytical Data and Research Outcomes
Spectral characterization confirms the substitution pattern:
- [^1H NMR](pplx://action/followup) shows aromatic protons from the benzyl group and characteristic thiadiazole ring signals.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular formula C8H6BrN2S2.
- IR spectroscopy shows characteristic bands for C–S and C–Br bonds.
Yields typically range from 70% to 85%, indicating efficient substitution under mild conditions.
Biological activity studies of related benzylsulfanyl-substituted thiadiazoles suggest enhanced lipophilicity and potential pharmacological activity, with bromo-substitution increasing potency in some anticonvulsant models.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiadiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiadiazole derivatives and dehalogenated compounds.
Scientific Research Applications
2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Table 1: Key Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Bromine vs. Methyl/Amino Groups: Bromine’s electron-withdrawing nature increases electrophilicity at position 5, facilitating nucleophilic substitutions (e.g., Suzuki couplings) compared to methyl or amino substituents .
- Benzylsulfanyl vs. Carboxylate : The benzylsulfanyl group enhances lipid solubility, improving membrane permeability in bioactive derivatives, whereas carboxylate groups (e.g., ethyl ester) are more reactive in hydrolysis or condensation reactions .
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole, and what reaction conditions are critical for achieving high yields?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 5-bromo-1,3,4-thiadiazole-2-thiol with benzyl bromide in dichloromethane under reflux, using triethylamine as a base to deprotonate the thiol group. Purification via recrystallization from hexane improves purity. Key parameters include stoichiometric ratios (1:1.2 thiol to benzyl bromide), reaction time (8–12 hours), and temperature (40–60°C) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole?
- Methodology : Use 1H/13C NMR to confirm substitution patterns (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm) and mass spectrometry for molecular ion validation. Single-crystal X-ray diffraction (e.g., SHELX-90) resolves planar thiadiazole geometry and hypervalent S···O interactions (2.625–2.628 Å). IR spectroscopy identifies C-Br (550–600 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
Q. What are the primary biological activities associated with benzylsulfanyl-substituted thiadiazoles?
- Methodology : Thiadiazoles exhibit antihypertensive , anticonvulsant , and enzyme inhibitory activities. For example, acetazolamide analogs inhibit carbonic anhydrase. Screen the target compound using in vitro enzyme assays (e.g., fluorescence-based inhibition tests) and in vivo rodent models for neurological activity. Compare results with structurally similar derivatives (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole sulfate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bromine atom and benzylsulfanyl group in modulating biological activity?
- Methodology : Synthesize analogs with substitutions at the bromine (e.g., Cl, H) and benzylsulfanyl (e.g., methylsulfanyl, phenylsulfanyl) positions. Test bioactivity in dose-response assays (IC50/EC50). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors. Correlate electronic effects (Hammett σ values) with activity trends .
Q. What experimental strategies are recommended for resolving contradictions in bioactivity data across different studies of thiadiazole derivatives?
- Methodology : Standardize protocols for cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (e.g., DMSO concentration ≤0.1%). Validate purity via HPLC (>98%) and elemental analysis . Perform meta-analyses using tools like RevMan to assess heterogeneity. Orthogonal assays (e.g., surface plasmon resonance for binding kinetics) confirm target engagement .
Q. How can intermolecular interactions observed in the crystal structure of thiadiazole derivatives inform the design of co-crystals for enhanced solubility?
- Methodology : Analyze X-ray data (e.g., hydrogen bonds: N-H···N, 2.8–3.0 Å; π-π stacking) to identify interaction sites. Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) via solvent evaporation. Characterize solubility enhancements using powder dissolution assays (USP II apparatus) .
Q. What methodologies are recommended for investigating the substitution reactivity of the bromine atom under nucleophilic conditions?
- Methodology : Perform kinetic studies with nucleophiles (e.g., piperidine, sodium thiophenolate) in DMF or acetonitrile. Monitor reaction progress via 19F NMR (if using fluorine-labeled reagents) or HPLC-MS . Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots. Compare with brominated analogs (e.g., 5-bromo-1,3,4-thiadiazol-2-amine) to assess electronic effects .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
